molecular formula C14H13F3N2O2 B4785846 2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE

2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE

Cat. No.: B4785846
M. Wt: 298.26 g/mol
InChI Key: DVDOWWFOHIHAOM-UHFFFAOYSA-N
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Description

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic organic compound characterized by the presence of an indole ring substituted with an ethyl group and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Trifluoroacetylation: The trifluoroacetyl group can be introduced by reacting the indole derivative with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: A related compound with a trifluoroacetyl group, used in organic synthesis.

    Trifluoroacetamide: Another compound with a trifluoroacetyl group, known for its stability and use in various chemical reactions.

Uniqueness

2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to the combination of the indole core, ethyl group, and trifluoroacetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-2-8-4-3-5-9-10(13(21)14(15,16)17)6-19(12(8)9)7-11(18)20/h3-6H,2,7H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDOWWFOHIHAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Reactant of Route 3
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Reactant of Route 6
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE

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